Benzylphosphonic acid
Overview
Description
Benzylphosphonic acid, also known as phenylmethylphosphonic acid, is an organic compound with the chemical formula C7H9O3P. It is characterized by the presence of a benzyl group attached to a phosphonic acid moiety. This compound is notable for its versatility in various chemical reactions and its applications in multiple scientific fields .
Mechanism of Action
Target of Action
Benzylphosphonic acid is a type of phosphonic acid, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom It’s known that phosphonic acids mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Mode of Action
It’s known that phosphonic acids, including this compound, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Benzyl
Biochemical Analysis
Biochemical Properties
Benzylphosphonic acid plays a significant role in biochemical reactions, particularly as a protein tyrosine phosphatase inhibitor . It interacts with enzymes that harbor a phosphate group in their active site, forming stable complexes with essential metal ions like zinc, thereby impeding the activity of these enzymes . This interaction is crucial in regulating various cellular processes, including signal transduction and metabolic pathways.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can hinder cancer cell growth by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cell signaling pathways by inhibiting protein tyrosine phosphatases, which play a role in regulating cellular functions such as proliferation, differentiation, and metabolism . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes by forming stable complexes with metal ions in their active sites, particularly zinc . This inhibition can lead to changes in gene expression and enzyme activity, affecting various cellular processes. The compound’s ability to induce apoptosis in cancer cells is also linked to its molecular interactions with key regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as inhibiting cancer cell growth and modulating enzyme activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to mimic phosphates and carboxylates allows it to inhibit metabolic enzymes, thereby affecting metabolic flux and metabolite levels . This interaction can lead to changes in the production and utilization of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the compound’s accessibility to target enzymes and biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it interacts with enzymes and proteins in distinct subcellular regions. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the specific industrial application. The McKenna procedure is often preferred for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Benzylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can yield different phosphonic acid compounds.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Benzylphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylphosphonic acid
- Phenylmethylphosphonic acid
- Diphenylphosphinic acid
- Methylphosphonic acid
Comparison: Benzylphosphonic acid is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. For example, phenylphosphonic acid lacks the benzyl group, resulting in different reactivity and applications . Diphenylphosphinic acid, with two phenyl groups, exhibits different steric and electronic effects .
Properties
IUPAC Name |
benzylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBVRMYSNSKIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064498 | |
Record name | Phosphonic acid, (phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6881-57-8 | |
Record name | Benzylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, (phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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